molecular formula C18H21N3O5S B2583434 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 1251617-06-7

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2583434
CAS RN: 1251617-06-7
M. Wt: 391.44
InChI Key: JMSHHTZAFZEQML-UHFFFAOYSA-N
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Description

The compound “2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide” appears to contain several functional groups, including a morpholinosulfonyl group, a pyridinone group, and an o-tolyl group . These groups could potentially confer various chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a morpholinosulfonyl group, a pyridinone group, and an o-tolyl group would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the morpholinosulfonyl group might participate in substitution reactions, while the pyridinone group might undergo addition or redox reactions .

Scientific Research Applications

Antifungal Applications

One study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent fungicidal agents against Candida and Aspergillus species. These compounds were characterized by their broad antifungal activity, including efficacy against molds and dermatophytes. Introduction of specific substituents significantly improved their plasmatic stability while maintaining in vitro antifungal activity. In vivo efficacy in a murine model of systemic Candida albicans infection demonstrated a significant reduction in fungal load, highlighting their potential as antifungal therapeutics (Bardiot et al., 2015).

Insecticidal Properties

Research on pyridine derivatives revealed compounds with notable insecticidal activity against the cowpea aphid, Aphis craccivora Koch. Among these, a specific compound showed approximately four times the potency of acetamiprid, a widely used insecticide. This suggests potential applications in agricultural pest management (Bakhite et al., 2014).

Chemical Synthesis and Drug Development

Compounds containing morpholino groups have been explored for their utility in chemical synthesis and as intermediates in drug development. One study detailed the synthesis of 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles, which can be transformed into 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives. These findings are crucial for developing new pharmacologically active compounds (Buryi et al., 2019).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds might be toxic, corrosive, or flammable. Without specific data, it’s difficult to assess the safety and hazards of this compound .

properties

IUPAC Name

N-(2-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-14-5-2-3-6-15(14)19-17(22)13-20-8-4-7-16(18(20)23)27(24,25)21-9-11-26-12-10-21/h2-8H,9-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSHHTZAFZEQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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